REACTION_CXSMILES
|
[K].Cl[CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[N:13]=1.C(O)(=O)C>C(O)C>[NH2:18][C:14]1[N:13]2[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:9][N:11]=[C:12]2[CH:17]=[CH:16][CH:15]=1 |f:0.1,^1:0|
|
Name
|
ethyl 2-chloro-2-formylacetate potassium salt
|
Quantity
|
7.59 g
|
Type
|
reactant
|
Smiles
|
[K].ClC(C(=O)OCC)C=O
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
WASH
|
Details
|
rinsed with 10 ml of ethanol
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with 100 ml of saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2N1C(=CN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |